6-(1H-1,2,4-triazol-1-yl)nicotinic acid
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Overview
Description
6-(1H-1,2,4-triazol-1-yl)nicotinic acid is an organic compound with the molecular formula C8H6N4O2 and a molecular weight of 190.16 g/mol It is characterized by the presence of a triazole ring attached to the nicotinic acid moiety
Mechanism of Action
Target of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The compound likely interacts with its targets through the nitrogen atoms of the triazole moiety, leading to changes in the activity of the target enzymes .
Pharmacokinetics
The compound’s molecular weight of 19016 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Some related 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid. For instance, the compound is a solid at room temperature , suggesting that temperature could affect its stability and efficacy
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds can interact with various enzymes and proteins due to their ability to form hydrogen bonds .
Cellular Effects
Related 1,2,4-triazole compounds have been shown to have cytotoxic activities against tumor cell lines .
Temporal Effects in Laboratory Settings
It is recommended to store the compound at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the triazole ring . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-triazol-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole and nicotinic acid derivatives .
Scientific Research Applications
6-(1H-1,2,4-triazol-1-yl)nicotinic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-(1H-1,2,4-triazol-1-yl)nicotinic acid: Similar structure but with the triazole ring attached at a different position on the nicotinic acid moiety.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring attached to a benzoic acid moiety instead of nicotinic acid.
Uniqueness
6-(1H-1,2,4-triazol-1-yl)nicotinic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-2-7(10-3-6)12-5-9-4-11-12/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFDCMZQICBBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281232-20-0 |
Source
|
Record name | 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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